molecular formula C10H14Cl2N2O2 B2663146 (2S,5R)-5-Pyridin-2-ylpyrrolidine-2-carboxylic acid;dihydrochloride CAS No. 2418595-53-4

(2S,5R)-5-Pyridin-2-ylpyrrolidine-2-carboxylic acid;dihydrochloride

Cat. No. B2663146
CAS RN: 2418595-53-4
M. Wt: 265.13
InChI Key: AXAQVQBJFWRXHE-BPRGXCPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-5-Pyridin-2-ylpyrrolidine-2-carboxylic acid;dihydrochloride, commonly known as P2Y12 receptor antagonist, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of platelet aggregation and has been extensively studied for its therapeutic potential in various cardiovascular diseases.

Scientific Research Applications

Enantioselective Biotransformations and Synthetic Applications

Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides have been explored for their application in organic synthesis. The use of Rhodococcus erythropolis AJ270, an amidase-containing microbial whole cell catalyst, facilitated the kinetic resolution and desymmetrization of these compounds, producing enantiomerically pure derivatives. These derivatives were further converted into aza-nucleoside analogues and drug-like compounds, demonstrating the synthetic potential of biotransformation processes for the creation of pharmacologically relevant molecules (Chen et al., 2012).

Fluorination and Heterocyclic Synthesis

Microwave-assisted fluorination techniques have been employed to achieve fluorination of 2-acylpyrroles, leading to the synthesis of fluorohymenidin, a fluorinated pyrrole-imidazole alkaloid. This method exemplifies the utility of (2S,5R)-5-Pyridin-2-ylpyrrolidine-2-carboxylic acid derivatives in the synthesis of novel heterocyclic compounds with potential biological activities (Troegel & Lindel, 2012).

Coordination Chemistry and Material Science

Research in coordination chemistry has revealed that pyridine-dicarboxylic acid derivatives, including those related to (2S,5R)-5-Pyridin-2-ylpyrrolidine-2-carboxylic acid, can form complex structures with metals. These structures are significant for their potential applications in designing metal-organic frameworks (MOFs) with specific properties for catalysis, gas storage, and separation technologies. For example, the synthesis and characterization of lanthanide helicate coordination polymers and their assembly into 3D metal-organic framework structures have been investigated for their unique properties (Ghosh & Bharadwaj, 2004).

Novel Heat Resistance Polymeric Materials

Synthesis of novel heat resistance poly(amide-imide)s from specific dicarboxylic acids, including derivatives of pyridine-dicarboxylic acid, showcases the application of these compounds in material science. These polymers exhibit admirable thermal stability and solubility, indicating their potential use in high-performance materials (Hajibeygi et al., 2011).

properties

IUPAC Name

(2S,5R)-5-pyridin-2-ylpyrrolidine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.2ClH/c13-10(14)9-5-4-8(12-9)7-3-1-2-6-11-7;;/h1-3,6,8-9,12H,4-5H2,(H,13,14);2*1H/t8-,9+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAQVQBJFWRXHE-BPRGXCPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=CC=N2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N[C@H]1C2=CC=CC=N2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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